molecular formula C17H16N4O2S B11991129 3-(2-Ethoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 302917-88-0

3-(2-Ethoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11991129
CAS No.: 302917-88-0
M. Wt: 340.4 g/mol
InChI Key: LVUMBJTWDUIZTD-WOJGMQOQSA-N
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Description

3-(2-Ethoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, an ethoxyphenyl group, and a thiophenylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Thiophenylmethylene Moiety: The thiophenylmethylene group is added through a condensation reaction with thiophene-2-carbaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can occur at the pyrazole ring or the carbonyl group.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the thiophene moiety.

    Reduction: Reduced forms of the pyrazole ring or carbonyl group.

    Substitution: Substituted derivatives of the ethoxyphenyl group.

Scientific Research Applications

3-(2-Ethoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Material Science: The compound is explored for its use in organic electronics and as a precursor for the synthesis of novel materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
  • 3-(2-Chlorophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(2-Ethoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its methoxy and chlorophenyl analogs, potentially leading to different biological activities and applications.

Properties

CAS No.

302917-88-0

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H16N4O2S/c1-2-23-16-8-4-3-7-13(16)14-10-15(20-19-14)17(22)21-18-11-12-6-5-9-24-12/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+

InChI Key

LVUMBJTWDUIZTD-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CS3

Origin of Product

United States

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